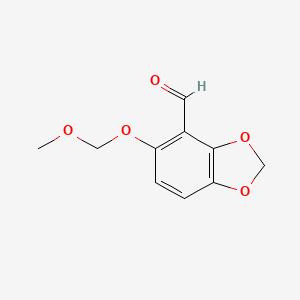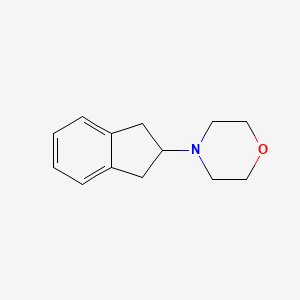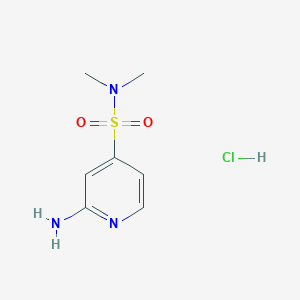
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one is a complex organic compound. It features a cyclopropylpyrimidinyl group linked to a methylpiperidinyl structure through an oxymethyl bridge, which is further connected to a methylpyridinone core. This compound's unique structure allows it to exhibit diverse biological and chemical properties, making it a point of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrimidin-4-yl structure.
Step 1: Cyclopropylamine undergoes nucleophilic substitution with a suitable pyrimidine precursor, forming 6-cyclopropylpyrimidin-4-yl.
Step 2: This intermediate is then reacted with a methylating agent, such as methyl iodide, to introduce the oxymethyl group.
Step 3: The resultant intermediate is coupled with 4-(((piperidin-1-yl)methyl)pyridin-2(1H)-one) under appropriate conditions, typically in the presence of a base like potassium carbonate, to form the final compound.
Industrial Production Methods
Industrial-scale production usually follows a similar synthetic route but optimizes conditions to improve yield and purity. The use of continuous flow reactors, advanced catalysis, and automated purification processes are often employed to meet these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides or ketones at susceptible sites.
Reduction: Reduction reactions can target the pyrimidine or piperidine rings, leading to more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify various positions on the pyrimidine and piperidinyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)
Major Products
These reactions lead to derivatives with varied functional groups, which can significantly alter the compound's chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one has been explored for its potential in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential to modulate biological pathways, often through interactions with specific enzymes or receptors.
Medicine: Studied for therapeutic potentials, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Wirkmechanismus
Molecular Targets and Pathways
This compound often exerts its effects by interacting with enzyme active sites or receptor binding pockets. The oxymethyl and cyclopropyl groups play crucial roles in binding affinity and specificity, influencing downstream biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-(2-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Differing by a chlorine atom, this compound shows varied reactivity and biological activity.
4-((4-(2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Substitution with an ethoxy group alters its solubility and interaction with biological targets.
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one stands out due to its specific cyclopropyl group, which imparts unique steric and electronic properties influencing its chemical behavior and biological interactions.
Hope this comprehensive article helps! Feel free to ask any more detailed questions or dive deeper into any section.
Eigenschaften
IUPAC Name |
4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23-7-4-16(10-20(23)25)12-24-8-5-15(6-9-24)13-26-19-11-18(17-2-3-17)21-14-22-19/h4,7,10-11,14-15,17H,2-3,5-6,8-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWRLBEOKQORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)


![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)



